molecular formula C13H16N4O2S B2694758 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2194846-01-8

2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2694758
CAS No.: 2194846-01-8
M. Wt: 292.36
InChI Key: MDSHYUYKZCRAKS-UHFFFAOYSA-N
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Description

2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 2,5-dimethylbenzenesulfonyl chloride from 2,5-dimethylbenzene and chlorosulfonic acid . This intermediate is then reacted with azetidine to form the sulfonyl azetidine derivative. Finally, the azetidine derivative undergoes a cycloaddition reaction with an azide to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the triazole ring .

Scientific Research Applications

2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole
  • 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-4H-1,2,3-triazole

Uniqueness

What sets 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the sulfonyl group and the triazole ring allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-10-3-4-11(2)13(7-10)20(18,19)16-8-12(9-16)17-14-5-6-15-17/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSHYUYKZCRAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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